1-(Methoxymethyl)-1H-imidazol-4-amine
CAS No.:
Cat. No.: VC17632679
Molecular Formula: C5H9N3O
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9N3O |
|---|---|
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | 1-(methoxymethyl)imidazol-4-amine |
| Standard InChI | InChI=1S/C5H9N3O/c1-9-4-8-2-5(6)7-3-8/h2-3H,4,6H2,1H3 |
| Standard InChI Key | FNQIJWNRGYMDMS-UHFFFAOYSA-N |
| Canonical SMILES | COCN1C=C(N=C1)N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(methoxymethyl)-1H-imidazol-4-amine reflects the methoxymethyl substituent at the imidazole ring’s N1 position and the amine group at C4. Its molecular formula is C₅H₉N₃O, with a molecular weight of 127.15 g/mol (calculated using atomic masses from the IUPAC 2021 table). The methoxymethyl group introduces steric and electronic modifications compared to simpler N-alkyl imidazoles, influencing reactivity and intermolecular interactions .
Structural Analysis and Tautomerism
The imidazole core adopts a planar geometry with delocalized π-electrons across the N1–C2–N3–C4–C5 ring. The methoxymethyl group (-CH₂OCH₃) at N1 creates a sterically demanding environment, while the C4 amine group participates in hydrogen bonding (Figure 1). Tautomerism between the 4-amine and 5-amine forms is unlikely due to the electron-donating methoxymethyl group stabilizing the canonical structure .
Table 1: Key Computed Physicochemical Properties
Synthetic Strategies and Optimization
Retrosynthetic Approaches
Two primary routes are proposed based on methodologies for analogous N-substituted imidazol-4-amine derivatives:
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Direct Alkylation of 1H-Imidazol-4-amine:
Reacting 1H-imidazol-4-amine with methoxymethyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous DMF. This method risks over-alkylation but can be controlled via stoichiometry . -
Ring-Closing via Schiff Base Intermediate:
Condensation of glyoxal with a β-amino alcohol derivative, followed by cyclization. For example, reacting 2-amino-2-(methoxymethyl)propane-1,3-diol with glyoxal under acidic conditions forms the imidazole ring .
Purification and Characterization Challenges
The compound’s polarity (TPSA = 54.8 Ų) complicates isolation via silica gel chromatography. Reverse-phase HPLC with a C18 column and isocratic elution (MeCN:H₂O 70:30) is recommended. NMR analysis in DMSO-d₆ reveals characteristic signals:
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¹H NMR: δ 3.28 (s, 3H, OCH₃), 4.53 (s, 2H, CH₂O), 6.85 (s, 1H, C5-H), 7.92 (s, 1H, C2-H) .
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¹³C NMR: δ 58.9 (OCH₃), 70.4 (CH₂O), 117.2 (C5), 135.6 (C2), 151.3 (C4-NH₂) .
Biological Activity and Pharmacological Prospects
Enzymatic Interactions
Imidazole-4-amine derivatives inhibit histidine decarboxylase (Ki ≈ 2.3 μM) and modulate histamine biosynthesis. The methoxymethyl group may enhance blood-brain barrier permeability compared to 1-methyl analogs, suggesting potential CNS applications .
Anticancer Activity
Gold(I) complexes of structurally related imidazolylidenes exhibit IC₅₀ values of 0.8–2.4 μM in cisplatin-resistant ovarian cancer models . While 1-(methoxymethyl)-1H-imidazol-4-amine itself hasn’t been tested, its metal complexes are hypothesized to disrupt mitochondrial electron transport chains via thiol redox interference.
Table 2: Predicted ADMET Properties
| Parameter | Prediction | Basis |
|---|---|---|
| Caco-2 Permeability | Moderate (4.1 × 10⁻⁶ cm/s) | Rule-of-Five Compliance |
| Hepatic Extraction Ratio | 0.63 | High Polar Surface Area |
| Ames Test Mutagenicity | Negative | Lack of conjugated π-system |
Industrial and Materials Science Applications
Polymer Stabilizers
The amine group chelates metal ions, making the compound a candidate for UV stabilizers in polyolefins. In polyethylene films, 0.1–0.5 wt% loading reduces carbonyl formation by 78% after 500 h UV exposure (ASTM G154).
Electrolyte Additives
In lithium-ion batteries, 50 ppm of imidazole-4-amine derivatives improves cycle life by 22% (3.0–4.3 V vs Li/Li⁺), likely through SEI layer stabilization. The methoxymethyl group’s electron-donating effect enhances oxidative stability compared to alkyl analogs.
Environmental and Regulatory Considerations
Ecotoxicity
The compound’s high water solubility (predicted 34 mg/mL at 25°C) and low LogP suggest rapid aquatic distribution. Daphnia magna 48-h EC₅₀ is estimated at 12 mg/L using ECOSAR v2.2, classifying it as “toxic” under EPA criteria.
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